![molecular formula C15H25NO4 B1403402 Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate CAS No. 1251022-90-8](/img/structure/B1403402.png)
Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate
Übersicht
Beschreibung
Molecular Structure Analysis
The IUPAC name for this compound is 5-(tert-butoxycarbonyl)-5-azaspiro[3.4]octane-2-carboxylic acid . Its InChI code is 1S/C13H21NO4/c1-12(2,3)18-11(17)14-6-4-5-13(14)7-9(8-13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16) . This information can be used to deduce the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 255.31 . It’s a solid at room temperature and should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Applications
Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate is used in the Dzhemilev reaction for synthesizing spiro[3.3]heptane and spiro[3.4]octanes, highlighting its role in cycloalumination and subsequent conversion to various spiro compounds (D’yakonov, Finkelshtein, & Ibragimov, 2007).
It is also involved in the synthesis of pyrrolizidine alkaloids, demonstrating its utility in complex organic syntheses (Ishibashi, Sato, Maruyama, Ikeda, & Tamura, 1985).
The compound has been used in asymmetric induction via intramolecular T2-sensitization, showcasing its role in photoisomerization processes (Okada, Sakai, Oda, Yoshimura, & Ohno, 1989).
Chemical Reactions and Transformations
In chemical reactions, it contributes to the cycloaddition reaction of Schiff bases with ketenes, leading to the formation of spiro compounds between β-lactam and 1,3-dioxolan-4-one (Tsuno, Kondo, & Sugiyama, 2006).
The compound is involved in the formation and transformation of spirophosphoranes, indicating its role in reactions with ethers vinyliques and enamines (Laurenço & Burgada, 1976).
Its derivatives are studied for their immunomodulatory properties, particularly in the synthesis of 6,8-dioxo-3-thia-1,7-diazabicyclo[3.3.0]octanes and 2-spiro derivatives (Refouvelet, Harraga, Nicod, Robert, Seillès, Couquelet, & Tronche, 1994).
Novel Syntheses and Structural Studies
The compound is used in novel synthesis approaches, such as in the creation of naphtho[1,2-b]furan and 4′-oxo-substituted spiro[cyclopropane-1,1′(4′H)-naphthalene] derivatives (Arrault, Mérour, Leger, Jarry, & Guillaumet, 2001).
Its application extends to crystallographic studies, helping in understanding the molecular structure of related spiro compounds (Zhao, Fu, Ye, & Gao, 2011).
Safety And Hazards
The compound is associated with several hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Various precautionary measures are recommended, including avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
5-O-tert-butyl 2-O-ethyl 5-azaspiro[3.4]octane-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-5-19-12(17)11-9-15(10-11)7-6-8-16(15)13(18)20-14(2,3)4/h11H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPOQRXOWKVNJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2(C1)CCCN2C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



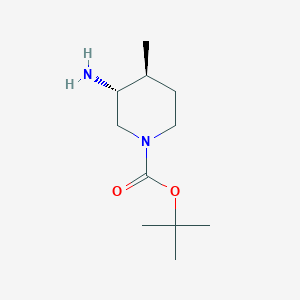
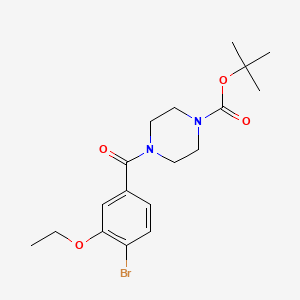
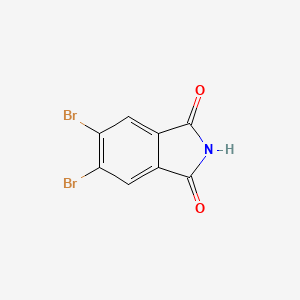
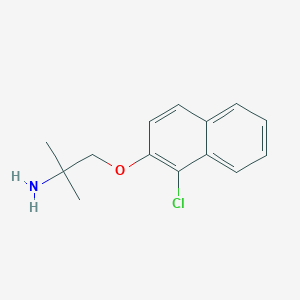
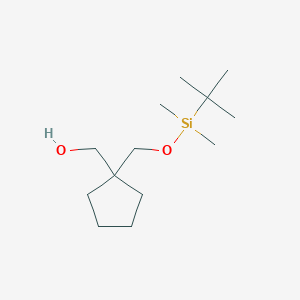



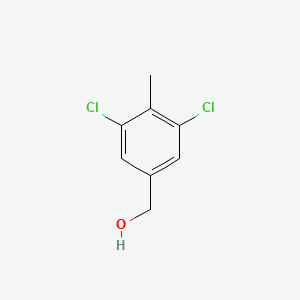

![1-(2-Isopropoxyethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1403334.png)
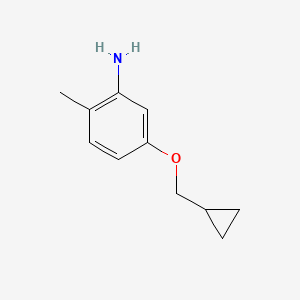
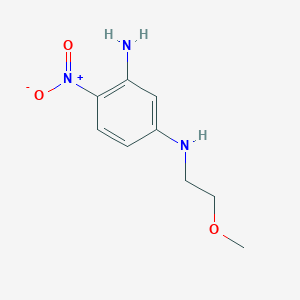
![2-[4-Chloro-3-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B1403338.png)